molecular formula C5H6N2O2 B021261 Imidazol-1-yl-acetic acid CAS No. 22884-10-2

Imidazol-1-yl-acetic acid

Cat. No.: B021261
CAS No.: 22884-10-2
M. Wt: 126.11 g/mol
InChI Key: QAFBDRSXXHEXGB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-Yl)Acetic Acid is a compound that features an imidazole ring attached to an acetic acid moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including bisphosphonates like zoledronic acid . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-Yl)Acetic Acid typically involves the substitution reaction of imidazole with a haloacetic acid derivative. For instance, imidazole can react with methyl chloroacetate in the presence of a base like sodium hydride to form the corresponding ester, which is then hydrolyzed to yield 2-(1H-Imidazol-1-Yl)Acetic Acid .

Industrial Production Methods: In industrial settings, the production of 2-(1H-Imidazol-1-Yl)Acetic Acid often involves similar synthetic routes but on a larger scale. The process may include steps like esterification, hydrolysis, and purification to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(1H-Imidazol-1-Yl)Acetic Acid is unique due to its role as a key intermediate in the synthesis of bisphosphonates, which are crucial for treating bone diseases. Its imidazole ring structure also imparts distinct chemical properties that make it valuable in various synthetic applications .

Properties

IUPAC Name

2-imidazol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFBDRSXXHEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177425
Record name Imidazole-1-acetic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22884-10-2
Record name 1H-Imidazole-1-acetic acid
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Record name Imidazole-1-acetic acid
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Record name Imidazole-1-acetic acid
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Record name 1H-Imidazole-1-acetic acid
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Record name IMIDAZOLE-1-ACETIC ACID
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Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Under nitrogen, refluxed 300 mg of imidazol-1-yl-acetic acid methyl ester in 12 ml of H2O for 6 hours. Evaporated in vacuo after cooling to yield 240 mg of white solid (97%) 1H NMR (400 MHz, CD3OD) δ 4.79 (2H, s), 7.41 (1H, s), 7.48 (1H, s), 8.70 (1H, s).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

Imidazole (3.7 g, 54 mmol) was added to a suspension of sodium hydride (2.6 g of a 60% dispersion in oil, 60 mmol) in 50 ml dry THF. Bromoacetic acid (3.4 g, 24 mmol) was then added and the mixture stirred overnight. Water (1 ml) was then added and the solvent removed under reduced pressure. The residue was taken up in water (50 ml, pH>10), extracted with ether and the organic layer discarded. The aqueous layer was acidified to pH 1 with concentrated HCl and extracted again with ether. The aqueous layer was evaporated to dryness. The oily residue was dissolved in absolute ethanol (EtOH) to precipitate NaCl, and recrystallized from acetone/methanol to give 1.22 g (7.5 mmol, 30%) pure product as the hydrochloride. 1H NMR: (DMSO-d6, 200 MHz) δ 9.20 (s, H2), 7.76 (d, J=1.5 Hz), 7.69 (d, J=1.5 Hz), 5.20 (s, CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Imidazol-1-yl-acetic acid?

A1: this compound has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol. []

Q2: What are the common synthetic routes for preparing this compound?

A2: Several methods exist for synthesizing this compound:

  • Solvent-free N-alkylation: This environmentally friendly approach involves reacting imidazole with tert-butyl chloroacetate, followed by hydrolysis and treatment with hydrochloric acid to yield this compound hydrochloride. [, ]
  • N-alkylation with non-aqueous ester cleavage: Imidazole is reacted with tert-butyl chloroacetate, and the resulting ester is cleaved using titanium tetrachloride to obtain this compound hydrochloride. []
  • Condensation followed by acidic hydrolysis: Benzyl alcohol and chloroacetyl chloride react to form benzyl 2-chloroacetate, which then reacts with imidazole. Subsequent treatment with hydrochloric acid yields this compound. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound can be characterized using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): NMR provides information about the compound's structure and purity. [, ]
  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]

Q4: What is the primary application of this compound in pharmaceutical synthesis?

A4: this compound is a crucial intermediate in synthesizing zoledronic acid, a potent bisphosphonate drug used to treat osteoporosis and other bone diseases. [, , , , ]

Q5: Can you elaborate on the role of this compound in zoledronic acid synthesis?

A5: this compound reacts with phosphorus trichloride and phosphoric acid, typically in the presence of methanesulfonic acid, to produce zoledronic acid. [, ] Recent research explores the use of diethyl carbonate as a greener alternative solvent for this reaction. []

Q6: Beyond pharmaceutical synthesis, what other applications does this compound have?

A6: this compound demonstrates potential as a versatile organocatalyst in organic synthesis:

  • Synthesis of 1,8-dioxooctahydroxanthenes: It catalyzes the reaction between cyclohexanediones and aromatic aldehydes to form 1,8-dioxooctahydroxanthenes under solvent-free conditions. [, ]
  • Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones: It facilitates the formation of these compounds, important heterocyclic scaffolds in medicinal chemistry. []
  • Regioselective conversion of epoxides: It acts as a catalyst for the conversion of epoxides to valuable compounds like 1,2-azido alcohols and β-hydroxythiocyanates. []

Q7: How do the structural features of this compound contribute to its catalytic activity?

A7: this compound possesses both acidic and basic functionalities:

    Q8: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?

    A8: Yes, several studies investigate how modifications to the this compound scaffold affect the activity of its derivatives:

    • Angiotensin II antagonists: Research has explored the SAR of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetic acid derivatives, focusing on their potential as antihypertensive agents. [] Modifications to the phenyl ring and the acetic acid moiety impact the compounds' binding affinity to the angiotensin II receptor.
    • CRTh2 antagonists: Extensive SAR studies on 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives, targeting the CRTh2 receptor involved in inflammatory responses, have been conducted. [, , , ] The size, shape, and electronic properties of substituents on the benzylthio and imidazole rings significantly influence their potency and selectivity.

    Q9: Can this compound act as a ligand in coordination complexes?

    A9: Yes, this compound readily coordinates to metal ions, forming diverse coordination polymers and metal-organic frameworks (MOFs) with intriguing structural motifs and properties:

    • Copper(I) complexes: this compound can generate silver chains with weak Ag–Ag interactions, ultimately leading to 2D structures. []
    • Manganese(II) coordination polymer: It forms a two-dimensional dinuclear manganese coordination polymer with potential applications in materials science. []

    Q10: What are the potential advantages of using this compound as a building block in MOF synthesis?

    A10: Incorporating this compound into MOF structures offers several advantages:

      Q11: How is computational chemistry used in research related to this compound and its derivatives?

      A11: Computational methods play a crucial role in understanding and predicting the properties and behavior of this compound derivatives:

      • Molecular docking: Used to predict the binding mode and affinity of potential drug candidates to target proteins, guiding the design of more potent and selective inhibitors. [, ]
      • Quantitative structure-activity relationship (QSAR) modeling: Statistical models correlating molecular descriptors with biological activity, aiding in the rational design of novel compounds. [, , , , , ]
      • Pharmacophore modeling: Identifies essential structural features responsible for a drug's biological activity, facilitating the design of new molecules with similar pharmacological profiles. [, , ]

      Q12: What analytical techniques are used to quantify this compound and monitor its reactions?

      A12: Various analytical techniques are employed, including:

      • High-performance liquid chromatography (HPLC): Separates and quantifies this compound and its derivatives in complex mixtures. []
      • Mass spectrometry (MS): Coupled with HPLC, MS provides accurate identification and quantification of the compound and its metabolites. []

      Q13: Are there any environmental concerns associated with this compound and its synthesis?

      A13: While specific data on the environmental impact of this compound is limited, research focuses on developing greener synthetic methodologies. For instance, replacing hazardous solvents like methanesulfonic acid with diethyl carbonate in zoledronic acid synthesis represents a step towards environmentally benign processes. []

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